N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
N-(4-Methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a synthetic small molecule characterized by a 1,3,8-triazaspiro[4.5]decane core scaffold. This compound features a 4-methoxyphenyl carboxamide group at position 8, a propyl chain at position 3, and two ketone moieties at positions 2 and 2.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-3-10-22-15(23)18(20-17(22)25)8-11-21(12-9-18)16(24)19-13-4-6-14(26-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLMZDDWTVZEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death involved in various pathophysiological disorders.
Mode of Action
The compound acts as an inhibitor of RIPK1. Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136. This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway.
Biochemical Pathways
The compound primarily affects the necroptosis signaling pathway. Necroptosis is a form of caspase-independent programmed cell death, characterized by cell swelling, plasma membrane rupture, and the release of cellular contents. The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1).
Biological Activity
N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a compound of significant interest in pharmacology due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazaspiro compounds, characterized by a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is , and it features a methoxyphenyl group which may influence its interaction with biological targets.
Research indicates that this compound exhibits various mechanisms of action:
- Mitochondrial Protection : The compound has been identified as a potential inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a crucial role in cell death during ischemic conditions such as myocardial infarction (MI). By inhibiting mPTP opening, the compound can reduce apoptosis in cardiac tissues and improve overall cardiac function during reperfusion therapy .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through modulation of inflammatory pathways that are activated during tissue injury and stress responses.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Study 1: Myocardial Infarction Model
In a study involving a rat model of myocardial infarction, administration of this compound resulted in:
- Decreased Apoptotic Rates : The treatment led to a significant decrease in apoptotic markers compared to control groups.
- Improved Cardiac Function : Post-treatment echocardiography showed improved left ventricular ejection fraction (LVEF) and reduced infarct size.
These findings suggest that the compound may have therapeutic potential in managing acute myocardial infarction by protecting cardiac tissues from ischemic damage .
Case Study 2: In Vitro Anti-inflammatory Activity
Another study assessed the anti-inflammatory effects of the compound using human endothelial cells exposed to pro-inflammatory cytokines. Results indicated:
- Reduction in Cytokine Production : Treatment with the compound significantly lowered levels of TNF-alpha and IL-6.
- Inhibition of NF-kB Pathway : The compound was found to inhibit the NF-kB signaling pathway, which is crucial for inflammatory responses.
These results indicate that this compound may serve as a candidate for developing new anti-inflammatory therapies .
Comparison with Similar Compounds
Carboxamide Modifications
- This derivative has been explored for undisclosed targets but shares structural motifs with PLD inhibitors like NOPT and NFOT .
- N-Biphenyl-2-yl analog (): The biphenyl group may improve binding to hydrophobic pockets in enzymes like KRAS-PDEd, as seen in similar compounds (e.g., compound 36d) with bromobenzyl groups yielding 36.3% synthesis efficiency .
- Adamantan-1-yl analog (): The bulky adamantane group likely enhances metabolic stability, a feature critical for in vivo efficacy in cancer models .
Alkyl Chain Modifications
- Propyl vs. Cycloalkyl Chains (): Compounds with cyclopropylmethyl or cyclobutylmethyl chains (e.g., 36n, 36o) show moderate yields (32–33%) and target KRAS-PDEd, whereas the propyl chain in the target compound may balance steric bulk and flexibility for optimal enzyme interactions .
- Trifluoroethyl Acetamide Side Chains (): These groups, as in compound C and 2.13, enhance DDR1 inhibition (IC₅₀ < 100 nM) by forming hydrogen bonds with catalytic residues .
Pharmacological Activity Comparison
Key Observations :
- PLD2 Inhibitors: The 4-methoxyphenyl group in the target compound may confer selectivity over PLD1, similar to NOPT’s naphthalene moiety .
- KRAS-PDEd Inhibitors : Bulky substituents (e.g., bromobenzyl in 36d) improve potency but reduce synthesis yields (~36%) compared to simpler alkyl chains .
- DDR1 Inhibitors : Trifluoroethyl acetamide side chains enhance binding affinity, suggesting the target’s propyl group might require optimization for similar efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
